trans-2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of imidazole-containing compounds is a topic of ongoing research . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Imidazole has become an important synthon in the development of new drugs .Scientific Research Applications
Therapeutic Potential
Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antimicrobial Activity
Some imidazole derivatives have shown good antimicrobial potential . This suggests that “trans-2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol” could potentially be used in the development of new antimicrobial drugs.
Anti-tubercular Activity
Imidazole derivatives have also been evaluated for anti-tubercular activity against Mycobacterium tuberculosis . This indicates that “trans-2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol” could potentially be used in the treatment of tuberculosis.
Synthesis of Functional Molecules
Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . This suggests that “trans-2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol” could be used in the synthesis of various functional molecules.
Antitumor Activity
When adding another hydroxyl group on the phenyl of hydrazone, the activity of against MDA-MB-231, A375, and HCT116 cancer cells slightly increased . This suggests that “trans-2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol” could potentially be used in the development of new antitumor drugs.
Drug Development
Imidazole has become an important synthon in the development of new drugs . This suggests that “trans-2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol” could be used in the development of new drugs for various diseases.
Mechanism of Action
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
properties
IUPAC Name |
(1R,2R)-2-(2-methylimidazol-1-yl)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-9-4-5-10(6)7-2-3-8(7)11/h4-5,7-8,11H,2-3H2,1H3/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQUQFJXLFQETH-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2CCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN1[C@@H]2CC[C@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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